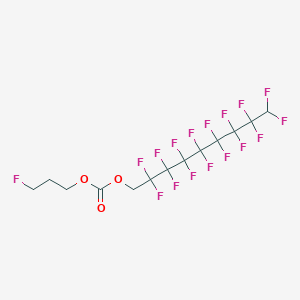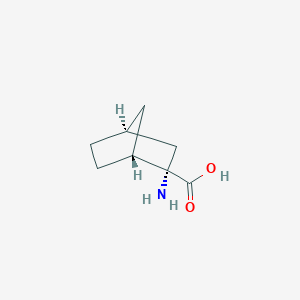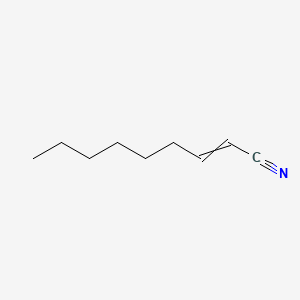
3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated compound known for its unique blend of reactivity and stability. It is a clear, colorless liquid with a molecular weight of 536.18 g/mol and a CAS number of 1980034-08-9 . This compound is used in various chemical applications due to its exceptional versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of 3-fluoropropanol with 1H,1H,9H-perfluorononyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation or other separation techniques to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Substituted fluoropropyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate exerts its effects involves its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in drug delivery, the compound’s stability and reactivity allow it to interact with biological membranes and release active pharmaceutical ingredients in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoropropyl 1H,1H,9H-perfluorononyl ether
- 3-Fluoropropyl 1H,1H,9H-perfluorononyl ester
- 3-Fluoropropyl 1H,1H,9H-perfluorononyl amide
Uniqueness
Compared to similar compounds, 3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate stands out due to its unique combination of reactivity and stability. This makes it particularly useful in applications requiring both properties, such as in the synthesis of complex organic molecules and in drug delivery systems.
Eigenschaften
Molekularformel |
C13H9F17O3 |
|---|---|
Molekulargewicht |
536.18 g/mol |
IUPAC-Name |
3-fluoropropyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C13H9F17O3/c14-2-1-3-32-6(31)33-4-7(17,18)9(21,22)11(25,26)13(29,30)12(27,28)10(23,24)8(19,20)5(15)16/h5H,1-4H2 |
InChI-Schlüssel |
FBYVZNMDDMCVTO-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride](/img/structure/B12090309.png)



![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)
![8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate](/img/structure/B12090354.png)

![4-[(Oxan-4-yl)methoxy]pyridin-3-amine](/img/structure/B12090358.png)

![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)


![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)

